![molecular formula C24H19N3O4 B2362457 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 2375268-44-1](/img/structure/B2362457.png)
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a complex organic molecule12. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester3. However, the exact synthesis pathway for this specific compound is not readily available.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, similar compounds have been analyzed34. For a precise molecular structure analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy would be required.Chemical Reactions Analysis
The chemical reactions involving this compound are not directly available. However, similar compounds have been used in various chemical reactions5. The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, similar compounds have been characterized67. For a precise analysis, experimental measurements would be required.Scientific Research Applications
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, is used as a protective group for hydroxy-groups in synthesis. This group can be removed conveniently while keeping other base-labile protecting groups intact, making it useful in complex chemical syntheses (Gioeli & Chattopadhyaya, 1982).
Synthesis of Thiazole Derivatives
A derivative of 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, specifically thiazole-4-carboxylic acid, has been synthesized. This process involves the use of 3-bromopyruvic acid and shows potential in the synthesis of complex organic compounds (Le & Goodnow, 2004).
Development of Antibacterial Compounds
A series of dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are structurally related to the compound , have been synthesized and studied for their antibacterial properties. This research indicates potential medicinal applications in developing new antibiotics (Toja et al., 1986).
Fluorescent Zinc(II) Sensors
Research on fluorescein-based dyes incorporating a pyridyl-amine-pyrrole group, similar to the compound of interest, has been conducted. These compounds have potential applications in biological imaging due to their ability to selectively sense and respond to zinc(II) ions in living cells (Nolan et al., 2006).
Synthesis of Aromatic Polyamides
In the field of polymer chemistry, fluorene-derived compounds, akin to the one mentioned, have been utilized in the synthesis of new aromatic polyamides. These polyamides exhibit properties like high solubility in organic solvents and high thermal stability, making them suitable for advanced material applications (Hsiao, Yang, & Lin, 1999).
Safety And Hazards
The safety and hazards associated with this compound are not directly available. However, similar compounds often require careful handling due to their reactivity87. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Future Directions
The future directions for research on this compound are not readily available. However, similar compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds3. Further research could explore these potential applications.
Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a comprehensive analysis, more detailed information and experimental data would be required.
properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c28-23(29)15-9-14-10-16(27-22(14)25-11-15)12-26-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21H,12-13H2,(H,25,27)(H,26,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDBMVZWURWGFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=CC(=CN=C5N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

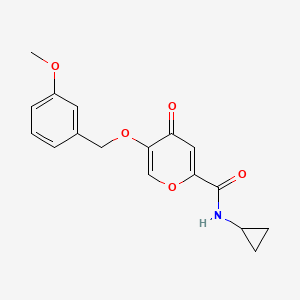
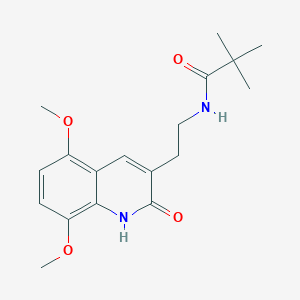
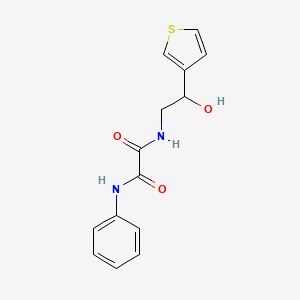
![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![7-Fluoro-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2362382.png)
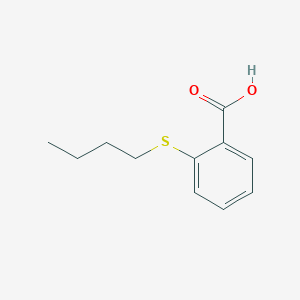
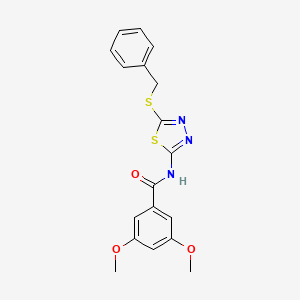
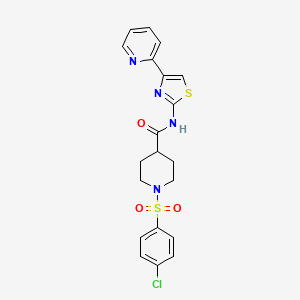
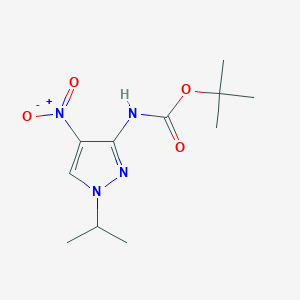
![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)
![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)